Lutein epoxide chemical structure and properties
Lutein epoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutein (B1675518) epoxide, a naturally occurring xanthophyll, plays a crucial role in the photoprotective mechanisms of certain plant species. As a derivative of lutein, it is involved in the lutein epoxide cycle, a process analogous to the well-documented violaxanthin (B192666) cycle, which helps dissipate excess light energy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of lutein epoxide. Detailed experimental protocols for its extraction, isolation, and purification are presented, alongside an exploration of its biosynthetic pathway and regulatory mechanisms. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development interested in the potential applications of this unique carotenoid.
Chemical Structure and Identification
Lutein epoxide is a tetraterpenoid belonging to the xanthophyll class of carotenoids.[1] Its structure is characterized by a polyene backbone with hydroxyl groups and an epoxide ring.
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Chemical Name: (3S,5R,6S,3'R,6'R)-5,6-epoxy-5,6-dihydro-β,ε-carotene-3,3′-diol[2]
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Chemical Formula: C₄₀H₅₆O₃[3]
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Molecular Weight: 584.87 g/mol [3]
The chemical structure of lutein epoxide is presented below:
(Image of the chemical structure of lutein epoxide would be placed here if image generation were supported)
Physicochemical Properties
The physicochemical properties of lutein epoxide are summarized in the table below. As a carotenoid, it is a lipophilic molecule with low solubility in water.[5]
| Property | Value | Reference(s) |
| Physical State | Powder | [3] |
| Melting Point | Data not readily available. Lutein has a melting point of 190 °C. | [6] |
| Boiling Point | 699.5 ± 55.0 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Soluble in organic solvents such as chloroform, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [8] |
| Stability | Susceptible to degradation by light, heat, and acid. The polyene chain is prone to oxidative degradation. Lutein epoxide is generally less stable than its non-epoxidized counterpart, lutein, especially under thermal stress. | [5][7] |
Spectral Properties
The extended system of conjugated double bonds in the polyene chain of lutein epoxide is responsible for its characteristic light-absorbing properties.
| Spectral Data | Details | Reference(s) |
| UV-Vis Absorption | In ethanol (B145695), lutein exhibits absorption maxima at approximately 422 nm, 445 nm, and 474 nm. Lutein epoxide has a similar spectrum, with a slight blue shift in the absorption maxima compared to lutein. In a mixture of ether and hexane (B92381), lutein epoxide shows characteristic absorption that can be altered by the addition of acid, leading to a rearrangement to its furanoid forms, flavoxanthin (B1240090) and chrysanthemaxanthin. | [9][10] |
| ¹H NMR | The ¹H NMR spectrum of epoxides derived from polyunsaturated fatty acids shows characteristic signals for the epoxy protons between 2.90 and 3.28 ppm. Specific assignments for lutein epoxide are not readily available in the literature. | [11][12] |
| ¹³C NMR | The carbon atoms of the epoxide ring in epoxidized carotenoids typically resonate in the range of 40-60 ppm. Detailed spectral assignments for lutein epoxide are not widely published. | [11][13] |
Biological Activity and Signaling Pathway
The primary biological role of lutein epoxide is its participation in the lutein epoxide cycle, a photoprotective mechanism found in some higher plants.[14] This cycle runs in parallel with the more ubiquitous violaxanthin cycle and serves to dissipate excess light energy, thus protecting the photosynthetic apparatus from photodamage.[14][15]
The lutein epoxide cycle involves the light-dependent de-epoxidation of lutein epoxide to lutein, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[16][17] The reverse reaction, the epoxidation of lutein back to lutein epoxide, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE) or the recently identified lutein epoxidase (LEP) in some species.[1][16] The activity of VDE is triggered by a decrease in the pH of the thylakoid lumen, which occurs under high light conditions.[17]
The cycle can be "complete," with the full regeneration of lutein epoxide in the dark, or "truncated," where the re-epoxidation of lutein is very slow or absent.[16][18] The accumulation of lutein from the de-epoxidation of lutein epoxide contributes to non-photochemical quenching (NPQ), the process of heat dissipation.[14][19]
Below is a diagram illustrating the lutein epoxide cycle and its regulation.
Caption: The Lutein Epoxide Cycle.
Experimental Protocols
Extraction and Isolation of Lutein Epoxide from Plant Material
This protocol is adapted from methods used for the extraction of carotenoids from plant tissues.[20][21][22] All steps should be performed under dim light to minimize degradation.
Materials:
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Fresh plant material rich in lutein epoxide (e.g., leaves of certain woody plants, dandelion flowers)[23]
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Petroleum ether (or hexane)
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10% (w/v) Potassium hydroxide (B78521) (KOH) in ethanol (for saponification, if necessary)
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Saturated NaCl solution
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Anhydrous sodium sulfate
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Rotary evaporator
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Centrifuge
Procedure:
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Homogenize 10 g of fresh plant material with 100 mL of acetone in a blender.
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Filter the mixture through a Büchner funnel and wash the residue with acetone until it is colorless.
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Combine the acetone extracts and transfer to a separatory funnel.
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Add 100 mL of petroleum ether and 100 mL of saturated NaCl solution to the separatory funnel.
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Shake gently and allow the layers to separate. The upper petroleum ether layer containing the pigments should be collected.
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Wash the petroleum ether layer three times with distilled water to remove residual acetone.
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Dry the petroleum ether extract over anhydrous sodium sulfate.
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Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.
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(Optional Saponification Step to remove chlorophylls (B1240455) and lipids) To the concentrated extract, add an equal volume of 10% ethanolic KOH and leave overnight in the dark at room temperature. The following day, transfer the mixture to a separatory funnel, add petroleum ether, and wash repeatedly with water until the washings are neutral.
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The resulting crude extract contains a mixture of carotenoids, including lutein epoxide.
Purification of Lutein Epoxide by Column Chromatography
This protocol describes the purification of lutein epoxide from the crude extract using open column chromatography.[24]
Materials:
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Crude lutein epoxide extract
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Silica (B1680970) gel (60-120 mesh) for column chromatography
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Hexane
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Ethyl acetate (B1210297)
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Glass column
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Fraction collector
Procedure:
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Prepare a slurry of silica gel in hexane and pack it into a glass column.
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Dissolve the crude extract in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 90:10 v/v).
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 10% to 30% ethyl acetate in hexane).
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Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC. Lutein epoxide will elute at a specific solvent polarity.
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Combine the fractions containing pure lutein epoxide and evaporate the solvent under reduced pressure.
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Store the purified lutein epoxide under an inert atmosphere at -20°C or lower, protected from light.
The following diagram illustrates a general workflow for the extraction and purification of lutein epoxide.
Caption: Experimental Workflow for Lutein Epoxide Extraction and Purification.
Conclusion
Lutein epoxide is a fascinating carotenoid with a specialized role in plant photoprotection. Its unique chemical structure and involvement in the lutein epoxide cycle make it a subject of interest for further research, not only in plant physiology but also for its potential as a natural antioxidant and functional ingredient. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the properties and applications of this intriguing molecule. Further investigation into its quantitative biological activities and the development of efficient synthesis methods will be crucial for unlocking its full potential.
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- 14. Lutein from Deepoxidation of Lutein Epoxide Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The lutein epoxide cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
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